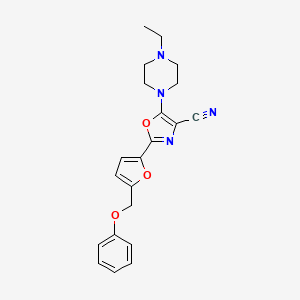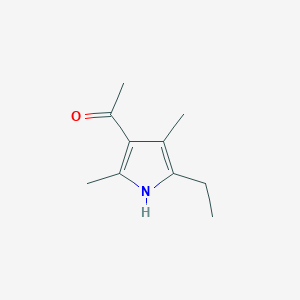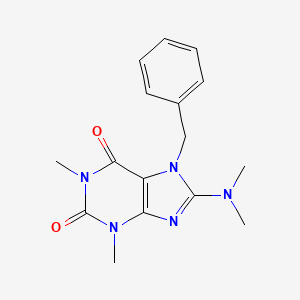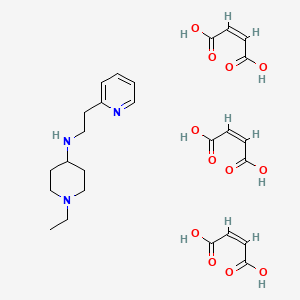![molecular formula C10H11N3O3 B2537587 Methyl 2-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetate CAS No. 861209-56-5](/img/structure/B2537587.png)
Methyl 2-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 2-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetate” is a chemical compound with the CAS Number: 861209-56-5 . It has a molecular weight of 221.22 and its IUPAC name is methyl (7-hydroxy-2-methylpyrazolo [1,5-a]pyrimidin-5-yl)acetate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11N3O3/c1-6-3-8-11-7 (5-10 (15)16-2)4-9 (14)13 (8)12-6/h3-4,14H,5H2,1-2H3 . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.Physical And Chemical Properties Analysis
This compound is a solid . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.Aplicaciones Científicas De Investigación
Synthesis of Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine Derivatives : Researchers have synthesized a series of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones, which are derived from ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylates. These compounds have potential as benzodiazepine receptor ligands (Bruni et al., 1994).
Large-Scale Synthesis of Pyrimidin-2-yl Acetate : Another research focused on the efficient synthesis of methyl 2-(5-hydroxy-3-methoxypyridin-2-yl)acetate and alkyl 2-(5-hydroxypyrimidin-2-yl)acetate. The methodology developed provides an efficient route for synthesizing these compounds, which are core structures in various heterocyclic analogues (Morgentin et al., 2009).
Development of 18F-labeled Pyrazolo[1,5-a]pyrimidine Derivatives for Tumor Imaging : Researchers have developed 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives for tumor imaging with PET (Positron Emission Tomography). These derivatives show potential for improved tumor imaging due to their kinetic differences in tumor uptake (Xu et al., 2012).
Antifungal Properties of Pyrazolo[1,5-a]pyrimidines : A study synthesized various 7-alkylaminopyrazolo[1,5-alpha]pyrimidines and evaluated their antifungal properties. They demonstrated that these compounds inhibit Trichophyton mentagrophytes, highlighting their potential as antifungal agents (Novinson et al., 1977).
Antitumor and Antimicrobial Activities of Pyrazoles : Enaminones were used to synthesize various bipyrazoles and pyrazolylisoxazoles, showing potential antitumor and antimicrobial activities. This research indicates the versatility of pyrazole derivatives in pharmaceutical applications (Riyadh, 2011).
Synthesis of New Pyrazolo[1,5-a]pyrimidines : Researchers conducted a one-step reaction leading to new pyrazolo[1,5-a]pyrimidines by condensing 5(3)-amino-3(5)-arylpyrazoles with 4-hydroxy-6-methylpyran-2-one. These compounds may have applications in medicinal chemistry (Bassoude et al., 2011).
Antioxidant Activity of Cu(II) Coordination Complexes : A study on Cu(II) coordination complexes derived from 1,2,4-triazolo[1,5-a]pyrimidine demonstrated significant antioxidant properties. Such complexes could be relevant in developing new antioxidant agents (Chkirate et al., 2020).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit certain enzymes , suggesting that this compound may also act on specific enzymes or receptors in the body.
Mode of Action
It’s common for such compounds to interact with their targets by binding to active sites, thereby modulating the activity of the target .
Biochemical Pathways
Similar compounds have been shown to affect signaling pathways within the innate immune system .
Result of Action
Similar compounds have shown significant inhibitory activity , suggesting that this compound may also have inhibitory effects on its targets.
Propiedades
IUPAC Name |
methyl 2-(2-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-5-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-6-3-8-11-7(5-10(15)16-2)4-9(14)13(8)12-6/h3-4,12H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTIJATMPGNBFGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CC(=O)N2N1)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[(tert-butoxy)carbonyl]amino}methyl)bicyclo[2.2.1]heptane-2-carboxylic acid, Mixture of diastereomers](/img/structure/B2537505.png)




![Methyl 2-((4-fluorobenzo[d]thiazol-2-yl)((tetrahydrofuran-2-yl)methyl)carbamoyl)benzoate](/img/structure/B2537515.png)

![5-Methyl-6-oxabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2537517.png)
![8-[Benzyl(methyl)amino]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2537519.png)
![6-hydroxy-1-methyl-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide](/img/structure/B2537522.png)



![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2537527.png)